![molecular formula C24H29N3O5 B3083349 3-(3-(Tert-butyl)-4-hydroxy-5-(5-methoxy-2H-benzo[D][1,2,3]triazol-2-YL)phenoxy)propyl methacrylate CAS No. 114166-71-1](/img/structure/B3083349.png)
3-(3-(Tert-butyl)-4-hydroxy-5-(5-methoxy-2H-benzo[D][1,2,3]triazol-2-YL)phenoxy)propyl methacrylate
Descripción general
Descripción
3-(3-(Tert-butyl)-4-hydroxy-5-(5-methoxy-2H-benzo[D][1,2,3]triazol-2-YL)phenoxy)propyl methacrylate is a useful research compound. Its molecular formula is C24H29N3O5 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(Tert-butyl)-4-hydroxy-5-(5-methoxy-2H-benzo[D][1,2,3]triazol-2-YL)phenoxy)propyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(Tert-butyl)-4-hydroxy-5-(5-methoxy-2H-benzo[D][1,2,3]triazol-2-YL)phenoxy)propyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Light Stabilizers
This compound has been utilized in the synthesis of light stabilizers which feature both benzotriazole and hindered amine moieties. These stabilizers show bifunctional effects, absorbing UV and trapping radicals, making them useful in applications where light stability is crucial (Zuo Hong-liang, 2007).
Structural Studies in Azolylmethanes
In the context of azolylmethanes, this compound's structure has been compared to fungicidal azolylmethanes, revealing insights into its conformation and potential binding modes, which could be relevant in developing fungicides (N. Anderson et al., 1984).
Phenoxyl-Copper(II) Complexes
This compound is involved in creating phenoxyl-copper(II) complexes, serving as models for the active site of enzymes like galactose oxidase. This application is significant in understanding enzyme mechanisms and designing enzyme mimics (A. Sokolowski et al., 1997).
Synthesis of Alkyl Aryloxypropenoates and Arylacrylates
The compound plays a role in the synthesis of alkyl aryloxypropenoates and arylacrylates, demonstrating its versatility in creating different organic molecules, which can have various applications in material science and organic chemistry (I. Yavari et al., 2005).
New Oxidovanadium(V) Complexes
It has been used in synthesizing new oxidovanadium(V) complexes, which have applications in catalysis and material science, particularly in the context of understanding the electronic properties and structural features of vanadium complexes (D. Back et al., 2012).
Antimicrobial Applications
A derivative of this compound has shown significant antimicrobial activity against various bacteria, indicating its potential use in developing new antimicrobial agents (M. Shaikh et al., 2014).
Synthesis of Alkyl Triazole Oxides
This compound has been synthesized for the creation of triazole oxides, which have potential applications in various chemical reactions and possibly in material science (V. Zelenov et al., 2014).
Functional Polymers and UV Stabilizers
It has been used in synthesizing functional polymers and UV stabilizers, particularly those with reactive hydroxyl and carboxyl groups. These polymers find applications in material coatings and UV protection technologies (L. Stoeber et al., 2000).
Polymeric and Monomeric UV Absorbers
The compound is integral in the creation of polymeric and monomeric UV absorbers, which are important in developing materials with enhanced UV stability and protection (J. Keck et al., 1996).
Photoinitiators in UV Curing
This compound has been synthesized as part of a group of methacrylates containing photoinitiating moieties, indicating its use in UV curing applications. This is significant in the field of polymer chemistry and material science, where UV curing is a critical process (S. A. Cinar et al., 2016).
Mecanismo De Acción
Target of Action
The compound is a unique chemical and its specific targets in the biological system are still under investigation .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of functional groups that could undergo metabolic transformations .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as temperature, pH, and the presence of other interacting molecules . For instance, extremely large specific surface area of microreactors leads to highly efficient heat transfer, which is favorable for avoiding the heat accumulation and thus enables to broaden the operation zone of strongly exothermic reactions .
Propiedades
IUPAC Name |
3-[3-tert-butyl-4-hydroxy-5-(5-methoxybenzotriazol-2-yl)phenoxy]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-15(2)23(29)32-11-7-10-31-17-12-18(24(3,4)5)22(28)21(14-17)27-25-19-9-8-16(30-6)13-20(19)26-27/h8-9,12-14,28H,1,7,10-11H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEYGKYGGKVVDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCOC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)OC)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Tert-butyl)-4-hydroxy-5-(5-methoxy-2H-benzo[D][1,2,3]triazol-2-YL)phenoxy)propyl methacrylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B3083288.png)
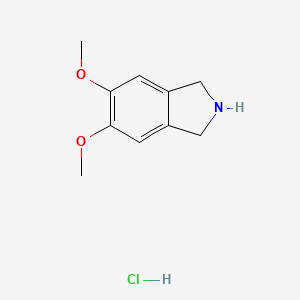
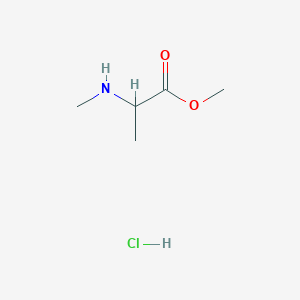
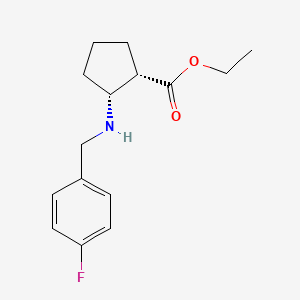
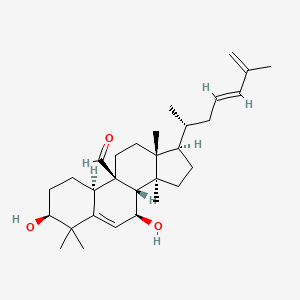
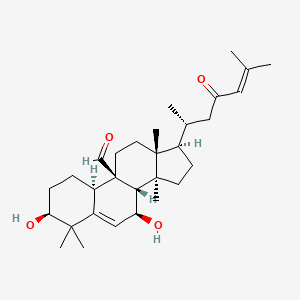
![2-(3-(Tert-butyl)-4-hydroxy-5-(5-methoxy-2H-benzo[D][1,2,3]triazol-2-YL)phenoxy)ethyl methacrylate](/img/structure/B3083351.png)

![4-(2,3-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083360.png)
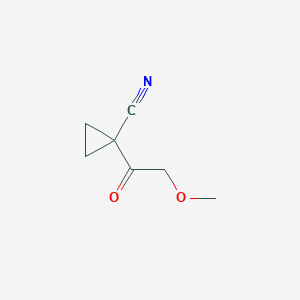
![4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3083384.png)
